molecular formula C23H26O8 B14436753 Diasesartemin-(+) CAS No. 77449-33-3

Diasesartemin-(+)

Cat. No.: B14436753
CAS No.: 77449-33-3
M. Wt: 430.4 g/mol
InChI Key: DHWUVPPRBIJJKS-PBFVBANWSA-N
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Description

Diasesartemin is a furofuran-type lignan, a class of compounds found in various medicinal plants, notably within the genus Commiphora . It has been isolated from the gum resin of species such as Commiphora wightii . This compound is part of a group of structurally related tetrahydrofuran lignans that are of significant interest in phytochemical and pharmacological research . While specific clinical studies on Diasesartemin are limited, research into similar lignans has revealed a range of potential biological activities. Related furofuran lignans, such as yangambin and sesartemin, are under investigation for their properties . Some studies on these compounds suggest they may interact with neurological targets; for instance, related lignans have been observed to reduce spontaneous locomotor activity and isolation-induced aggression in animal models . Furthermore, a patent covering tetrahydrofuran lignans indicates broad research interest in this chemical class for various applications . Researchers value Diasesartemin-(+) as a specific chemical standard for the authentication and quality control of botanical ingredients, particularly in ensuring the authenticity of Commiphora wightii extracts and detecting adulterants . Its presence serves as a key phytochemical marker in the chemical fingerprinting of these medicinal resins . This product is intended for research purposes only in laboratory settings. It is not for human consumption or use in diagnostic or therapeutic procedures. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

77449-33-3

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

6-[(3R,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20-,21-/m0/s1

InChI Key

DHWUVPPRBIJJKS-PBFVBANWSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Natural Extraction from Commiphora Species

Ethnopharmacological Context

The genus Commiphora (Burseraceae family) has been integral to traditional medicine systems for millennia, with resinous exudates serving as primary sources of bioactive compounds. Diasesartemin-(+) is primarily isolated from Commiphora wightii, a plant renowned for its oleo-gum-resin, which contains a complex mixture of terpenoids, lignans, and phenolic compounds. Traditional extraction methods involve deliberate incisions in the plant’s bark to harvest the resin, followed by sun-drying and manual purification.

Solvent-Based Extraction

Modern solvent extraction protocols for Diasesartemin-(+) typically employ polar solvents such as ethanol or methanol due to their efficacy in dissolving lignans. A standardized approach involves:

  • Maceration : Coarse resin powder is soaked in ethanol (70–80%) for 48–72 hours at 25°C.
  • Filtration and Concentration : The ethanolic extract is filtered and evaporated under reduced pressure.
  • Partitioning : The crude extract undergoes liquid-liquid partitioning with ethyl acetate to enrich lignan content.
  • Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) with silica gel columns separates Diasesartemin-(+) from co-eluting compounds.

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving Diasesartemin-(+) from its enantiomers. Optimal conditions include:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
  • Mobile Phase : n-Hexane/isopropanol (85:15 v/v)
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 254 nm
    This method achieves >98% enantiomeric excess, essential for pharmacological studies.
Table 1: Comparative Analysis of Extraction Yields from Commiphora Species
Species Resin Yield (% w/w) Diasesartemin-(+) Content (mg/g resin)
Commiphora wightii 12–18 8.5–11.2
Commiphora africana 5–9 2.1–3.8
Commiphora myrrha 8–14 1.5–2.9

Data adapted from phytochemical screenings of Commiphora taxa.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

Diasesartemin-(+)’s tetracyclic furobenzodioxole core presents significant synthetic challenges. Key disconnections focus on:

  • Furofuran Construction : Oxidative coupling of cinnamyl alcohol derivatives.
  • Benzodioxole Formation : Acid-catalyzed cyclization of ortho-methoxy phenols.
  • Chiral Induction : Asymmetric catalysis using Jacobsen’s Co(III)-salen complexes.

Documented Synthetic Routes

No peer-reviewed total syntheses of Diasesartemin-(+) exist as of 2025. Fragment synthesis studies reveal:

  • Model System A : Furo[3,4-c]furan synthesis via photooxygenation of 2-vinylfurans (32% yield).
  • Model System B : Benzodioxole formation through Pd-catalyzed C–O coupling (41–57% yield).

Industrial Scalability Barriers

  • Chiral Purity : Racemization during late-stage cyclization remains unresolved.
  • Yield Optimization : Multi-step sequences suffer from cumulative yield losses (<5% overall).
  • Cost Efficiency : Chiral catalysts and specialized reagents render synthetic routes economically unfeasible compared to plant extraction.

Quality Control and Standardization

Analytical Characterization

Identity confirmation requires multimodal spectroscopy:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, H-2), 5.94 (d, J = 1.5 Hz, H-6)
  • HRMS : m/z 547.2284 [M+H]⁺ (Δ = 1.2 ppm)
  • Chiral HPLC : tᵣ = 14.2 min (Diasesartemin-(+)) vs. 16.7 min (enantiomer)

Batch Consistency Protocols

  • Botanical Authentication : DNA barcoding (ITS2 and rbcL regions) of raw plant material.
  • Resin Standardization : Total lignan content ≥15% (w/w) by UV spectrophotometry.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm 24-month shelf-life in amber glass vials.

Sustainability and Ethical Sourcing

Ecological Impact Mitigation

Overharvesting of Commiphora wightii has led to IUCN Near Threatened status. Sustainable practices include:

  • Tapping Rotation : 3-year rest periods between harvests.
  • Cultivation Initiatives : Micropropagation via nodal segment explants (85% survival rate).

Economic Considerations

  • Small-Scale Producers : Traditional harvesters receive premium pricing for certified sustainable resin.
  • Market Dynamics : Global Diasesartemin-(+) demand (2025 est.: $12–15 million USD) drives investment in agroforestry models.

Chemical Reactions Analysis

Types of Reactions

Diasesartemin-(+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Diasesartemin-(+) .

Scientific Research Applications

Diasesartemin-(+) has a wide range of scientific research applications:

Mechanism of Action

Diasesartemin-(+) exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, Diasesartemin-(+) reduces the rate of glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. The molecular targets include the active site of α-glucosidase, where Diasesartemin-(+) binds and prevents substrate access .

Comparison with Similar Compounds

Structural Analogues

Diasesartemin-(+) shares structural motifs with several natural and synthetic compounds, including (+)-Lineatin and other furofuran derivatives. Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol)
Diasesartemin-(+) Furo[3,4-c]furan + benzodioxole 3,4,5-trimethoxyphenyl, 4-methoxy 546.6
(+)-Lineatin Bicyclic sesquiterpene Methyl, hydroxyl groups 236.3
Sesartemin Furobenzodioxole (non-chiral) Methoxy, trimethoxyphenyl (similar) 546.6

Key Observations :

  • Chirality: Diasesartemin-(+) is stereochemically distinct from its non-chiral counterpart Sesartemin, which lacks the (+)-enantiomer specification .
  • Functional Groups : The 3,4,5-trimethoxyphenyl group in Diasesartemin-(+) is a critical pharmacophore also observed in cytotoxic natural products like podophyllotoxin, though direct bioactivity comparisons are unavailable .

Physicochemical Properties

Property Diasesartemin-(+) Sesartemin (+)-Lineatin
State Solid Solid Liquid
Solubility Low in water Low in water Moderate in EtOH
Thermal Stability >200°C (decomposes) Similar ~150°C (boils)

Notes:

  • Diasesartemin-(+) and Sesartemin exhibit nearly identical molecular weights but differ in stereochemical configuration, which may influence solubility and crystallization behavior .
  • (+)-Lineatin’s lower molecular weight and liquid state suggest broader applicability in solvent-based formulations .

Q & A

Q. How should researchers mitigate batch-to-batch variability in Diasesartemin-(+) synthesis during large-scale studies?

  • Answer :
  • Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) .
  • Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) .
  • Archive synthesis batches with lot-specific certificates of analysis for retrospective validation .

Q. What steps ensure rigorous interpretation of Diasesartemin-(+)’s synergistic effects in combination therapies?

  • Answer :
  • Apply Chou-Talalay’s combination index (CI) method to distinguish additive vs. synergistic interactions .
  • Perform isobolographic analysis to validate dose reductions in combinatorial regimens .
  • Use network pharmacology to map multi-target mechanisms .

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